ERRγ Agonist Potency: GSK-4716 (EC50 = 1.3 µM) vs. DY131 (EC50 = 130 nM)
GSK-4716 activates ERRγ with an EC50 of 1.3 µM, as measured in a cell-based co-transfection reporter assay . In comparison, the alternative ERRβ/γ agonist DY131 exhibits significantly higher potency with an EC50 of 130 nM for ERRγ under similar assay conditions . This ~10-fold difference in potency means GSK-4716 is a weaker agonist, which may be advantageous for studies requiring moderate pathway activation or for distinguishing ERRβ from ERRγ effects, as DY131's high potency can mask subtle isoform-specific responses. GSK-4716 displays minimal activity at ERRα, ERα, and ERβ at concentrations up to 30 µM, a selectivity profile shared by DY131 .
| Evidence Dimension | ERRγ Agonist Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 1.3 µM |
| Comparator Or Baseline | DY131 (GSK 9089): EC50 = 130 nM |
| Quantified Difference | GSK-4716 is approximately 10-fold less potent (higher EC50 value) than DY131 |
| Conditions | Cell-based co-transfection/reporter gene assay |
Why This Matters
The 10-fold lower potency of GSK-4716 relative to DY131 is a critical selection criterion; researchers requiring robust, maximal ERRγ activation will prefer DY131, whereas those investigating graded responses or seeking to minimize pathway saturation should procure GSK-4716.
